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molecular formula C13H13NO2 B8371076 3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one

3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one

Cat. No. B8371076
M. Wt: 215.25 g/mol
InChI Key: SCHIOULLRDZZAY-UHFFFAOYSA-N
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Patent
US04180580

Procedure details

A solution of the compound of formula V, 5,6-dihydro-3,3-dimethyl-4,1-benzoxazonine-2,7(1H,3H)-dione (11.66 g, described in Example 1), in tetrahydrofuran (250 ml) is added to a stirred mixture of sodium hydride (4.8 g, 55% dispersion) in tetrahydrofuran (220 ml). The mixture is stirred at room temperature for 30 minutes and acetic acid is added until the mixture is neutral. The precipitate is collected and washed with a small amount of tetrahydrofuran and water. The precipitate is dried and crystallized from methanol to give the title compound, mp 335°-340° C. (dec.).
Name
5,6-dihydro-3,3-dimethyl-4,1-benzoxazonine-2,7(1H,3H)-dione
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[O:10][CH2:9][CH2:8][C:7](=[O:11])[C:6]2[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=2[NH:4][C:3]1=O.[H-].[Na+].C(O)(=O)C>O1CCCC1>[CH3:1][C:2]1([CH3:17])[C:3]2[NH:4][C:5]3[CH:15]=[CH:14][CH:13]=[CH:12][C:6]=3[C:7](=[O:11])[C:8]=2[CH2:9][O:10]1 |f:1.2|

Inputs

Step One
Name
5,6-dihydro-3,3-dimethyl-4,1-benzoxazonine-2,7(1H,3H)-dione
Quantity
11.66 g
Type
reactant
Smiles
CC1(C(NC2=C(C(CCO1)=O)C=CC=C2)=O)C
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with a small amount of tetrahydrofuran and water
CUSTOM
Type
CUSTOM
Details
The precipitate is dried
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCC2=C1NC=1C=CC=CC1C2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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